molecular formula C32H38 B14662288 Naphthalene, 1,1'-(1,12-dodecanediyl)bis- CAS No. 38412-20-3

Naphthalene, 1,1'-(1,12-dodecanediyl)bis-

Cat. No.: B14662288
CAS No.: 38412-20-3
M. Wt: 422.6 g/mol
InChI Key: YYZJQMFRRDUBAZ-UHFFFAOYSA-N
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Description

Naphthalene, 1,1’-(1,12-dodecanediyl)bis- is a complex organic compound characterized by the presence of two naphthalene units connected by a dodecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,1’-(1,12-dodecanediyl)bis- typically involves the reaction of naphthalene with a dodecane chain under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with a dodecane halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,1’-(1,12-dodecanediyl)bis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the naphthalene units to tetrahydronaphthalene or decahydronaphthalene.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Tetrahydronaphthalene and decahydronaphthalene.

    Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1,1’-(1,12-dodecanediyl)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Naphthalene, 1,1’-(1,12-dodecanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1,1’-(1,10-decanediyl)bis-: Similar structure but with a shorter decane chain.

    Naphthalene, 1,1’-(1,2-ethanediyl)bis-: Contains an ethanediyl linker instead of a dodecanediyl chain.

Uniqueness

Naphthalene, 1,1’-(1,12-dodecanediyl)bis- is unique due to its longer dodecane chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

38412-20-3

Molecular Formula

C32H38

Molecular Weight

422.6 g/mol

IUPAC Name

1-(12-naphthalen-1-yldodecyl)naphthalene

InChI

InChI=1S/C32H38/c1(3-5-7-9-17-27-21-15-23-29-19-11-13-25-31(27)29)2-4-6-8-10-18-28-22-16-24-30-20-12-14-26-32(28)30/h11-16,19-26H,1-10,17-18H2

InChI Key

YYZJQMFRRDUBAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCCCCCCCCCCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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